1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
“1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the CAS Number: 305381-67-3 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for “1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is 250°C .
Scientific Research Applications
Biotransformation and Environmental Implications
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a transformation product of benzotriazoles, plays a significant role in the biotransformation and environmental fate of these compounds. Research has shown that benzotriazoles, used as corrosion inhibitors, can transform into various products, including 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, during wastewater treatment processes. These transformations, often facilitated by biological degradation in activated sludge, have implications for the persistence of such compounds in the environment and their potential ecological impacts (Huntscha et al., 2014).
Chemical Synthesis and Homologation
In the field of organic synthesis, 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is involved in chemical reactions that contribute to the homologation of carboxylic acids. This process is crucial for the extension of carbon chains in various organic compounds. A specific method known as the BtCH(2)TMS-assisted homologation of carboxylic acids utilizes 1-[(trimethylsilyl)methyl]-1H-1,2, 3-benzotriazole as a key reagent. This methodology provides a safer and efficient alternative to traditional homologation reactions like the Arndt-Eistert reaction (Katritzky et al., 2000).
Crystal Engineering and Supramolecular Chemistry
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is also utilized in crystal engineering, particularly in the formation of cocrystals with other compounds. These cocrystals exhibit diverse supramolecular architectures and are studied for their potential applications in material science and pharmaceuticals. For instance, benzotriazole derivatives have been crystallized with compounds like 5-sulfosalicylic acid, leading to the formation of molecular cocrystals with unique hydrogen-bonding patterns and crystal packing. These studies are integral to understanding and designing new materials with specific physical and chemical properties (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-methylbenzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHWYTLJLHVIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380177 | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
CAS RN |
305381-67-3 | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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